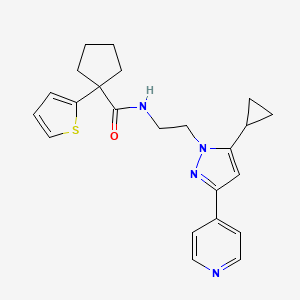

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H16FNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .

Molecular Structure Analysis

The molecular structure of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde include a predicted boiling point of 379.8±42.0 °C, a predicted density of 1.162±0.06 g/cm3, and a predicted pKa of 15.93±0.30 .Scientific Research Applications

Palladium-Catalyzed Intramolecular Annulation

Research demonstrates the utility of N-substituted indole carbaldehydes in palladium-catalyzed intramolecular annulations. These processes yield gamma-carboline derivatives and heteropolycycles with significant potential in medicinal chemistry and material science due to their complex fused ring systems (Zhang & Larock, 2003).

Asymmetric Synthesis of Amines

The versatility of N-tert-butanesulfinyl imines, potentially derivable from similar structures like 2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde, is highlighted in the asymmetric synthesis of amines. These intermediates facilitate the production of a wide range of highly enantioenriched amines, essential for pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

Organic Optoelectronic Applications

The modification of pyrenes through aldehyde intermediates suggests potential applications in organic optoelectronics. The photophysical and electrochemical properties of such modified compounds make them promising candidates for use in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Synthesis of Benzo[a]carbazoles and Pyrido[2,3-a]carbazoles

Indole-3-carbaldehydes are key intermediates in synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles, which are valuable in developing novel materials and pharmaceuticals. These compounds are synthesized through reactions with potassium tert-butoxide, indicating the significance of tert-butyl groups in these syntheses (Koning, Michael, & Rousseau, 2000).

Fluorination Reactions

The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrates the importance of tert-butyl groups in synthesizing highly stable and versatile fluorinating agents. Such compounds are crucial in introducing fluorine atoms into organic molecules, which is often desirable in pharmaceutical chemistry due to the unique properties conferred by fluorine atoms (Umemoto, Singh, Xu, & Saito, 2010).

properties

IUPAC Name |

2-tert-butyl-4-fluoro-7-methyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c1-8-5-6-10(15)11-9(7-17)13(14(2,3)4)16-12(8)11/h5-7,16H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJDESBCEXBHLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=C(N2)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2663174.png)

![2-cyano-3-[2-(morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2663179.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2663184.png)

![3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2663186.png)

![N-(2,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2663187.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2663190.png)

![[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2663195.png)